molecular formula C18H15FN6O B303761 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303761
M. Wt: 350.3 g/mol
InChI Key: KIUQELBBJQZRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK. BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).

Mechanism of Action

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. Inhibition of BTK by 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be highly selective for BTK, and does not inhibit other kinases in the same family. This high selectivity is thought to be responsible for the low toxicity and good tolerability of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in preclinical studies. 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

Advantages and Limitations for Lab Experiments

The main advantage of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a research tool is its high selectivity for BTK, which allows for the specific inhibition of BCR signaling. However, the main limitation is the lack of availability of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile for research purposes, as it is currently only available from Takeda Pharmaceutical Company Limited.

Future Directions

There are several potential future directions for research on 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the potential use of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which is also dysregulated in many B-cell malignancies. Another area of interest is the development of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile analogs with improved pharmacokinetic properties and potency. Finally, the clinical development of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other therapies for the treatment of B-cell malignancies is an area of active research.

Synthesis Methods

The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the preparation of the key intermediate 1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-5-carboxamide, which is then coupled with 4-fluorobenzaldehyde to give the final product. The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of B-cell malignancies, and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in the journal Blood, 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was found to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of CLL cells in a mouse model. Another study published in the journal Leukemia showed that 2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was effective in inhibiting the growth of MCL cells in vitro and in vivo.

properties

Product Name

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15FN6O/c19-11-6-4-10(5-7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-2-1-3-14(26)16(13)15/h4-7,9,15H,1-3,21H2,(H,22,23,24)

InChI Key

KIUQELBBJQZRFD-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.